molecular formula C20H18O5 B2738006 (Z)-methyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-35-2

(Z)-methyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2738006
CAS No.: 620546-35-2
M. Wt: 338.359
InChI Key: AMWBRUXPWNKVBK-ZDLGFXPLSA-N
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Description

“(Z)-methyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate” is a benzofuran-derived compound characterized by a 3-methyl-substituted benzylidene group at the C2 position of the dihydrobenzofuran core and a methyl propanoate ester moiety at the C6 oxygen. The Z-configuration of the benzylidene double bond is critical for its stereochemical and electronic properties.

The benzofuran scaffold is functionalized with a 3-oxo group, enhancing its reactivity for condensation reactions. The 3-methylbenzylidene substituent introduces steric bulk and electron-donating effects, which may influence solubility, metabolic stability, and intermolecular interactions. The methyl ester group contributes to lipophilicity, as evidenced by its predicted XLogP3 value (~3.5–4.0), comparable to analogs with halogen or methoxy substituents .

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12-5-4-6-14(9-12)10-18-19(21)16-8-7-15(11-17(16)25-18)24-13(2)20(22)23-3/h4-11,13H,1-3H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWBRUXPWNKVBK-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound is characterized by the presence of a benzofuran moiety and a methyl ester functional group, which contribute to its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H18_{18}O5_5
  • Molecular Weight : 338.4 g/mol
  • CAS Number : 623122-82-7

The compound's structure includes a benzofuran ring system that enhances its chemical reactivity and potential biological effects. The methyl ester group is also crucial for its interaction with biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. The benzofuran structure is known for its ability to scavenge free radicals, which can help mitigate oxidative stress in biological systems.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin production. Studies have shown that analogs of this compound can effectively inhibit tyrosinase activity. For example, one analog demonstrated an IC50_{50} value of 1.12 µM, making it significantly more potent than the commonly used inhibitor kojic acid (IC50_{50} = 24.09 µM) . This suggests that this compound could be developed as a skin-whitening agent or treatment for hyperpigmentation.

Cytotoxicity Studies

In vitro studies conducted on B16F10 murine melanoma cells revealed that certain analogs of this compound did not exhibit cytotoxicity at concentrations up to 20 µM over 48 hours. However, some analogs showed concentration-dependent cytotoxic effects at lower doses, indicating the need for careful evaluation of dosage in therapeutic applications .

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that the compound may interact with various biological targets through:

  • Enzyme Inhibition : Particularly in inhibiting tyrosinase and other enzymes involved in metabolic pathways.
  • Antioxidant Pathways : By scavenging reactive oxygen species (ROS), it may protect cells from oxidative damage.
  • Cell Signaling Modulation : Potential alterations in signaling pathways related to cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
FlavonoidsAromatic ringsAntioxidantDiverse substructures enhance bioactivity
ChromonesHeterocyclic systemsAntimicrobialHigh reactivity due to hydroxyl groups
CoumarinsBenzopyran structureAnticoagulantUnique lactone formation influences activity

This table highlights how the specific benzofuran structure combined with an ester functionality may lead to distinct biological effects compared to other compounds.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activities. For instance:

  • Synthesis and Evaluation : Various synthetic routes have been explored to produce derivatives with improved efficacy against tyrosinase.
  • In Vivo Studies : Preliminary animal studies are being conducted to evaluate the effectiveness of these compounds in treating skin disorders related to hyperpigmentation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Parameters

Compound Name (Z-Configuration) Substituent on Benzylidene Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
(Z)-methyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (Target) 3-methyl C₂₀H₁₈O₅ 338.36* ~3.9 5 5
(Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate 3-fluoro C₁₉H₁₅FO₅ 354.33 3.7 5 5
(Z)-methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate 5-bromo-2-methoxy C₂₀H₁₈BrO₆ 455.26 4.2 6 6
(Z)-2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid 3-chloro C₁₉H₁₅ClO₅ 370.78 3.6 5 5
(Z)-[(2-(3-methoxyphenyl)methylidene)-3-oxo-benzofuran-6-yl] propanoate 3-methoxy C₁₉H₁₆O₅ 324.32 3.8 5 5

*Estimated based on substituent adjustments to .

Key Observations:

Substituent Effects on Lipophilicity (XLogP3):

  • The target compound’s 3-methyl group increases lipophilicity (XLogP3 ~3.9) compared to the 3-methoxy (XLogP3 3.8) and 3-chloro (XLogP3 3.6) analogs due to reduced polarity.
  • The 5-bromo-2-methoxy derivative exhibits the highest XLogP3 (4.2), attributed to bromine’s hydrophobic contribution and methoxy’s moderate polarity.

For example, the 3-fluoro analog may exhibit stronger hydrogen-bonding interactions than the target compound. Electron-donating groups (methyl, methoxy): Increase electron density, possibly stabilizing the benzofuran core against oxidation. The 3-methoxy compound has enhanced solubility relative to the target due to oxygen’s polarity.

Impact of Ester vs. Acid Moieties: The propanoic acid derivative (carboxylic acid) is more polar than ester-containing analogs, reducing membrane permeability but improving water solubility.

Q & A

Q. What are the critical parameters for optimizing the synthesis of (Z)-methyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

Synthesis optimization requires precise control of:

  • Temperature : Reactions often proceed at 60–80°C to balance yield and byproduct formation .
  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency, while ethanol aids in crystallization .
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) may accelerate benzylidene formation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry (Z-configuration) and functional groups (e.g., benzofuran, ester) .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₈O₆) and detects isotopic patterns .
  • HPLC : Quantifies purity and identifies impurities using reverse-phase C18 columns .

Q. How can researchers evaluate the in vitro biological activity of this compound?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
  • Cell-based assays : Use cancer cell lines (e.g., MCF-7) to assess cytotoxicity via MTT assays .
  • Dose-response curves : Establish EC₅₀ values under standardized conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed bioactivity and computational predictions?

  • Orthogonal validation : Combine molecular docking (e.g., AutoDock Vina) with kinetic assays to verify binding affinities .
  • Purity checks : Re-test bioactive samples via HPLC to rule out impurity-driven effects .
  • Isotopic labeling : Use ¹⁴C-labeled analogs to track metabolic stability and confirm target engagement .

Q. What methodologies elucidate the stereochemical impact on this compound’s reactivity?

  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions .
  • Dynamic NMR : Monitor Z→E isomerization kinetics under varying temperatures .
  • Chiral chromatography : Separate enantiomers using amylose-based columns to assess stereospecific bioactivity .

Q. How do structural analogs influence structure-activity relationships (SAR)?

Analog Modification Impact on Activity Source
(Z)-Methyl 2-(5-methoxybenzylidene)Methoxy substitution↑ Lipophilicity, ↑ membrane permeability
(Z)-Methyl 2-(4-hydroxybenzylidene)Hydroxyl group↑ Hydrogen bonding, ↓ metabolic stability
3-Methoxyflavone derivativesFlavonoid coreComparable anti-inflammatory activity

Q. What experimental designs assess environmental persistence and ecotoxicity?

  • Biodegradation assays : Use OECD 301B guidelines to measure half-life in aqueous systems .
  • QSAR modeling : Predict bioaccumulation potential via logP and molecular weight .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition .

Methodological Notes

  • Data contradiction resolution : Always cross-validate using orthogonal techniques (e.g., SPR vs. ITC for binding studies) .
  • Advanced synthesis : Consider flow chemistry for scalable, reproducible benzofuran ring formation .
  • Ethical compliance : Adhere to OECD guidelines for in vivo studies if extending to animal models .

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